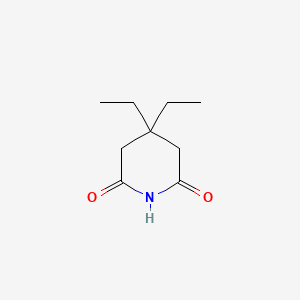
3,5-Dichloro-2'-pyrrolidinomethyl benzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular weight of 3,5-Dichloro-2’-pyrrolidinomethyl benzophenone is 334.24 g/mol. Unfortunately, the specific details about the molecular structure are not provided in the available sources.Physical And Chemical Properties Analysis
3,5-Dichloro-2’-pyrrolidinomethyl benzophenone is a white crystalline solid. The molecular weight of this compound is 334.24 g/mol.Wissenschaftliche Forschungsanwendungen
Transformation in Water
Studies have explored the transformation of ultraviolet (UV) filters like benzophenone-3 in chlorinated water, revealing the formation of chlorinated products including 3,5-dichloro derivatives. These transformations are significant in understanding the stability and potential toxicity of such compounds in water environments, especially in contexts like swimming pools and sea swimming areas (Zhuang et al., 2013).
Interaction with Disinfectants
Research has shown that benzophenone compounds, when subjected to chlorination disinfection in water treatment processes, can transform into more toxic by-products. The study identifies major transformation products, including 3,5-dichloro-4HB, and provides insights into the reaction mechanisms and potential ecological risks after such treatment processes (Liu et al., 2016).
Oxidation Processes
The degradation of benzophenone-3 by oxidation processes like ozonation in aqueous solutions has been studied to determine reaction kinetics, intermediates, and toxicity. Such research is crucial for understanding the environmental impact and the effectiveness of water treatment methods in removing such compounds (Guo et al., 2016).
Photocatalytic Degradation
Studies have focused on the photocatalytic degradation of benzophenone-3, considering parameters like pH, catalyst, and pollutant concentrations. This research is essential for developing effective methods to remove such compounds from water, thereby reducing their environmental and health impacts (Zúñiga-Benítez et al., 2016).
Impact on Human Skin Cells
Research exploring the impact of benzophenone-3 on human skin cells, particularly its effects on components of the skin extracellular matrix, is significant for understanding its potential risks and interactions with skin cells. This research can have implications for product safety and dermatological health (Galicka & Sutkowska-Skolimowska, 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
(3,5-dichlorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO/c19-15-9-14(10-16(20)11-15)18(22)17-6-2-1-5-13(17)12-21-7-3-4-8-21/h1-2,5-6,9-11H,3-4,7-8,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCSLRUFTYSNFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643671 |
Source


|
| Record name | (3,5-Dichlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-01-4 |
Source


|
| Record name | (3,5-Dichlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-Chloro-n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B1360395.png)
![5,7-Dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1360396.png)
